alpha-Fluoro-beta-ureidopropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism of Fluorouracil:

Alpha-fluoro-beta-ureidopropionic acid (AFBA) is a metabolite of the anti-cancer drug fluorouracil (5-FU) []. 5-FU is a pyrimidine analog that disrupts the synthesis of DNA and RNA, ultimately leading to cell death in cancer cells [].

Following its administration, 5-FU undergoes a series of metabolic transformations in the body. One of these pathways involves the conversion of 5-FU to alpha-fluoro-beta-alanine (AFB) by the enzyme dihydropyrimidine dehydrogenase (DPD) []. AFB is then further metabolized to AFBA by another enzyme, carbamoyltransferase [].

Studying AFBA as a biomarker:

Researchers have investigated the potential of measuring AFBA levels in the blood as a biomarker for monitoring 5-FU therapy. The rationale behind this approach is that AFBA is a relatively specific metabolite of 5-FU, and its levels may reflect the body's processing of the drug [].

However, studies have produced mixed results, with some suggesting a potential role for AFBA monitoring and others indicating limitations [, ]. More research is needed to determine the clinical utility of AFBA as a biomarker for 5-FU therapy.

Other research applications:

AFBA has also been explored in other areas of scientific research, including:

- Understanding the mechanisms of 5-FU metabolism: Studying the enzymes and pathways involved in AFBA formation can provide insights into the overall metabolism of 5-FU, potentially leading to the development of more effective or safer treatment strategies [].

- Investigating the potential for AFBA-based therapies: Some researchers have explored the possibility of using AFBA itself as a therapeutic agent, but this area of research is still in its early stages [].

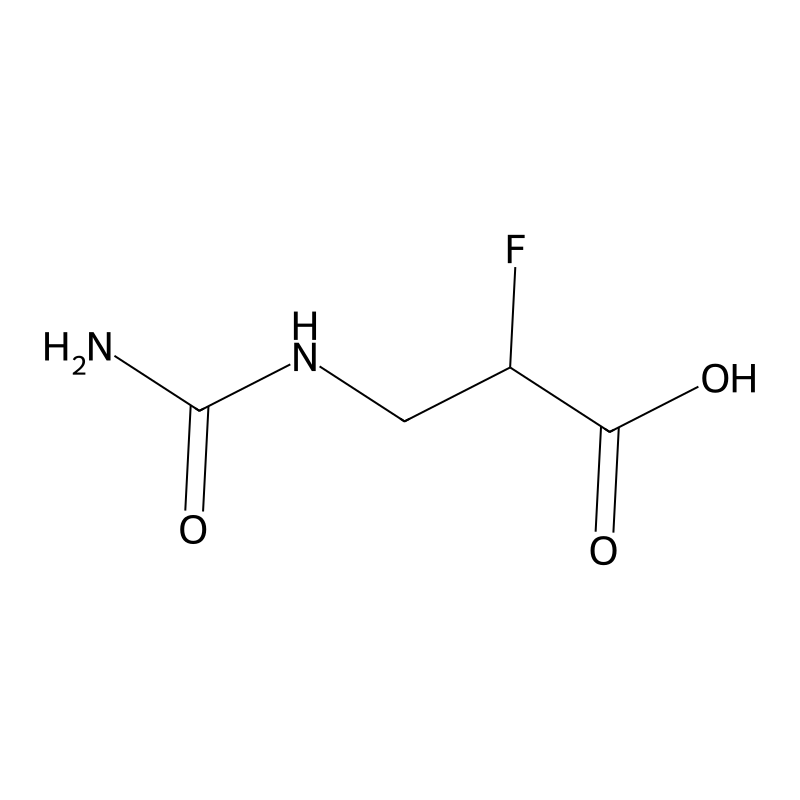

Alpha-Fluoro-beta-ureidopropionic acid is an organohalogen compound characterized by the molecular formula C₄H₇FN₂O₃. It is classified as a carboxylic acid and is notable for its structural features, including a fluorine atom attached to the alpha carbon and a ureido group at the beta position. This compound is recognized as a metabolite of fluorouracil, a chemotherapeutic agent widely used in cancer treatment. The presence of the fluorine atom contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles, potentially leading to a variety of derivatives.

These reactions highlight its versatility in synthetic organic chemistry and potential applications in drug development .

As a metabolite of fluorouracil, alpha-Fluoro-beta-ureidopropionic acid exhibits significant biological activity. It is involved in the metabolic pathways that lead to the formation of cytotoxic fluoronucleotides. These compounds are crucial for disrupting nucleic acid synthesis, thereby exerting antitumor effects. Additionally, the compound may influence various biochemical pathways due to its structural similarity to natural metabolites, suggesting potential roles in cellular signaling and metabolism .

Several methods have been developed for synthesizing alpha-Fluoro-beta-ureidopropionic acid:

- From Fluorouracil: The most direct route involves the metabolic conversion of fluorouracil, where enzymatic processes yield alpha-Fluoro-beta-ureidopropionic acid as a byproduct.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials such as amino acids and fluorinated reagents. Specific protocols may involve:

- Fluorination: Introducing the fluorine atom at the alpha position using fluorinating agents.

- Ureido Formation: Reacting appropriate amines with carbonyl compounds to form the ureido group.

These methods allow for the production of this compound with varying degrees of purity and yield .

Alpha-Fluoro-beta-ureidopropionic acid has several applications, particularly in pharmaceuticals:

- Cancer Treatment: As a metabolite of fluorouracil, it plays a role in chemotherapy regimens.

- Research Tool: Its unique structure makes it valuable for studying metabolic pathways and drug interactions.

- Synthetic Chemistry: It serves as an intermediate in the synthesis of other bioactive compounds.

These applications underscore its significance in both clinical and research settings .

Research on interaction studies involving alpha-Fluoro-beta-ureidopropionic acid primarily focuses on its metabolic interactions with other drugs and biological molecules. Studies indicate that it can influence the efficacy of fluorouracil by modulating its metabolic pathways. Additionally, investigations into its interactions with enzymes involved in nucleotide metabolism provide insights into potential side effects or enhanced therapeutic effects when used alongside other anticancer agents .

Alpha-Fluoro-beta-ureidopropionic acid shares similarities with several compounds that also contain fluorine or ureido groups. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Ureido Propionic Acid | Contains ureido group but no fluorine | Naturally occurring; less potent biologically |

| Alpha-Fluoro-beta-Alanine | Similar fluorinated structure | Primarily studied for neurological effects |

| 5-Fluorouracil | Direct precursor; more extensively studied | Established chemotherapeutic agent |

These compounds highlight the unique position of alpha-Fluoro-beta-ureidopropionic acid within a broader context of fluorinated amino acids and their derivatives, emphasizing its specific role in cancer therapy and metabolism .

Dihydropyrimidinase Substrate Recognition

Alpha-fluoro-beta-ureidopropionic acid represents a critical intermediate in the fluoropyrimidine degradation pathway, serving as both a substrate and product in enzymatic transformations catalyzed by dihydropyrimidinase and beta-ureidopropionase. The enzymatic recognition and processing of this fluorinated metabolite involves sophisticated molecular mechanisms that distinguish it from natural pyrimidine derivatives.

Active Site Interactions

The dihydropyrimidinase active site demonstrates remarkable structural conservation across species, with the catalytic pocket containing essential residues that facilitate substrate recognition and binding [1] [2]. In Pseudomonas aeruginosa dihydropyrimidinase, critical active site residues include His59, His61, Lys150, His183, His239, and Asp316, which are crucial for assembling the binuclear metal center [1]. The Tetraodon nigroviridis enzyme contains analogous residues His63, His65, His188, His244, Asp322, and Lys155 that coordinate the metal ions essential for catalytic activity [3].

The substrate recognition mechanism involves specific interactions between alpha-fluoro-beta-ureidopropionic acid and the enzyme active site. The fluorine atom substitution at the alpha position creates unique electronic properties that influence binding affinity and catalytic efficiency. Crystal structure analysis reveals that the active site can accommodate fluorinated substrates through conformational adjustments in dynamic loop regions [1] [2].

Structural studies demonstrate that substrate binding induces conformational changes in two critical dynamic loops (Ala69-Arg74 and Met158-Met165) that shape the substrate entrance tunnel [3]. These loops undergo transitions from an "open form" in the apoenzyme to a "closed form" in the substrate-bound state, effectively positioning the fluorinated substrate for catalytic processing [3].

The enzyme exhibits substrate specificity that distinguishes between natural and fluorinated pyrimidine derivatives. The presence of the fluorine atom alters the electronic distribution within the molecule, affecting hydrogen bonding patterns and electrostatic interactions with active site residues [1] [2]. This selectivity is crucial for the enzyme's ability to process therapeutic fluoropyrimidines while maintaining activity toward endogenous substrates.

Metal Ion Cofactor Requirements

Dihydropyrimidinase functions as a binuclear zinc metalloenzyme, requiring two zinc ions (Zn-α and Zn-β) for optimal catalytic activity [3] [4]. The metal cofactor requirements represent a fundamental aspect of the enzyme's mechanism, as the zinc ions facilitate substrate binding, activation, and hydrolysis of the cyclic amide bond in alpha-fluoro-beta-ureidopropionic acid precursors.

The Zn-α site serves as the primary catalytic center, coordinated by His63, His65, Asp322, and the carbamate oxygen of carbamylated Lys155 [3]. This metal ion directly participates in substrate binding and activation of the nucleophilic water molecule required for hydrolysis [5]. The zinc-to-nitrogen distances range from 2.13 to 2.21 Å, indicating strong coordination bonds that stabilize the metal center [3].

The Zn-β site, coordinated by His188 and His244, functions as a regulatory metal binding site that influences the conformational states of the active site loops [3]. The distance between the two zinc atoms is approximately 3.74 Å, positioning them optimally for cooperative catalysis [3]. The Zn-β site exhibits weaker binding affinity, allowing for dynamic metal occupancy that correlates with substrate binding and product release [3].

Metal ion substitution studies demonstrate that the enzyme can utilize alternative divalent cations, with cobalt and manganese showing catalytic activity [3] [4]. However, zinc represents the physiologically relevant cofactor, and zinc-substituted enzymes exhibit optimal activity toward fluorinated substrates [3]. The metal specificity influences both substrate affinity and catalytic efficiency, with zinc-containing enzymes showing superior kinetic parameters for alpha-fluoro-beta-ureidopropionic acid processing.

The carbamylation of Lys155 represents a critical post-translational modification that facilitates metal coordination [3]. This modification occurs spontaneously in the presence of carbon dioxide and metal ions, forming a carbamate linkage that bridges the two zinc centers [3]. The carbamylated lysine is essential for maintaining the proper geometry of the binuclear metal center and ensuring efficient catalytic turnover.

Beta-ureidopropionase Catalytic Processing

Beta-ureidopropionase catalyzes the final step in the pyrimidine degradation pathway, converting alpha-fluoro-beta-ureidopropionic acid to alpha-fluoro-beta-alanine, carbon dioxide, and ammonia [6] [7]. This enzymatic transformation represents a critical detoxification mechanism for fluoropyrimidine-based chemotherapeutics, as the final product alpha-fluoro-beta-alanine is readily excreted from the body.

The human beta-ureidopropionase enzyme belongs to the nitrilase superfamily and employs a catalytic tetrad mechanism involving Cys233, Glu119, Lys196, and Glu207 [7]. This mechanism differs fundamentally from the metal-dependent hydrolysis catalyzed by dihydropyrimidinase, instead relying on nucleophilic attack by the active site cysteine residue [7].

The catalytic mechanism begins with substrate binding, which induces conformational changes in the enzyme oligomeric state [7] [8]. Alpha-fluoro-beta-ureidopropionic acid binding promotes the association of inactive dimers into catalytically active octamers, a process that involves the stabilization of entrance loops and proper positioning of Glu207 in the active site [8]. This allosteric regulation ensures that the enzyme maintains low activity in the absence of substrate, preventing unnecessary hydrolysis of cellular components.

The nucleophilic attack by Cys233 on the carbonyl carbon of alpha-fluoro-beta-ureidopropionic acid forms a covalent enzyme-substrate intermediate [7]. Glu119 functions as the catalytic base, enhancing the nucleophilicity of Cys233 through proton abstraction [7]. The oxyanion of the tetrahedral intermediate is stabilized by Lys196, while Glu207 activates the water molecule required for hydrolysis of the covalent intermediate [7].

The presence of the fluorine atom in alpha-fluoro-beta-ureidopropionic acid influences the electronic properties of the substrate, potentially altering the kinetics of the catalytic process [9]. The electron-withdrawing effect of fluorine may increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by Cys233 [9]. However, the fluorine substitution may also affect the stability of the tetrahedral intermediate, influencing the overall reaction rate.

Product release involves the formation of alpha-fluoro-beta-alanine, carbon dioxide, and ammonia, with the carbamoyl group decomposing spontaneously [6]. The irreversible nature of this reaction drives the overall pyrimidine degradation pathway forward, ensuring efficient clearance of fluorinated metabolites from the cellular environment.

Comparative Enzyme Kinetics

The enzymatic processing of alpha-fluoro-beta-ureidopropionic acid involves distinct kinetic parameters and mechanisms for dihydropyrimidinase and beta-ureidopropionase. These enzymes exhibit different substrate affinities, catalytic efficiencies, and regulatory mechanisms that collectively determine the metabolic fate of fluoropyrimidine-derived compounds.

Substrate Affinity Parameters

Substrate affinity parameters reveal significant differences between the two enzymes involved in alpha-fluoro-beta-ureidopropionic acid metabolism. Beta-ureidopropionase from Euglena gracilis exhibits a Km value of 3.8 × 10⁻⁵ M for its natural substrate beta-ureidopropionate, indicating high substrate affinity [10]. The enzyme follows Michaelis-Menten kinetics with a Hill coefficient of 1, suggesting non-cooperative substrate binding in this organism [10].

In contrast, mammalian beta-ureidopropionase demonstrates cooperative substrate binding with Hill coefficients greater than 1, indicating positive cooperativity [7] [8]. This cooperativity is linked to the enzyme's oligomeric state transitions, where substrate binding promotes the formation of more active higher-order oligomers [8]. The human enzyme exists as a mixture of dimers, tetramers, and octamers, with the equilibrium shifting toward octamers in the presence of substrate [8].

The pH dependence of substrate affinity varies between the two enzyme classes. Dihydropyrimidinase exhibits optimal activity at pH 8.0-10.0, with significantly reduced activity at lower pH values [4]. The enzyme shows pH-dependent ionization of critical residues, with pKa values of approximately 7.5-8.0 for the catalytic base and 9.0-10.0 for zinc-bound water [5]. These ionization states directly influence substrate binding and catalytic efficiency.

Beta-ureidopropionase demonstrates pH-dependent allosteric regulation, with optimal responsiveness to effector binding at physiological pH 7.0-7.4 [7] [8]. The enzyme's oligomeric equilibrium is sensitive to pH changes, with lower pH promoting the formation of larger, more active assemblies [8]. This pH sensitivity reflects the protonation states of His173 and His307, which are located at dimer-dimer interfaces and influence oligomer stability [8].

Temperature effects on substrate affinity reveal additional kinetic differences. Euglena gracilis beta-ureidopropionase exhibits a temperature optimum of 60°C, significantly higher than physiological temperatures [10]. This thermostability may reflect the enzyme's evolutionary adaptation to environmental temperature variations in unicellular organisms.

Enzymatic Inhibition Mechanisms

The inhibition mechanisms affecting alpha-fluoro-beta-ureidopropionic acid metabolism involve diverse chemical compounds that target different aspects of enzyme function. Dihydropyrimidinase inhibition has been extensively studied using flavonoid compounds, with dihydromyricetin representing the most potent inhibitor identified [1].

Dihydromyricetin exhibits competitive inhibition of dihydropyrimidinase with IC₅₀ values of 48 μM for dihydrouracil and 40 μM for 5-propyl-hydantoin substrates [1]. The inhibition mechanism involves direct binding to the active site pocket, as demonstrated by molecular docking studies and fluorescence quenching analysis [1]. The dissociation constant (Kd) of 22.6 μM indicates strong binding affinity between dihydromyricetin and the enzyme [1].

The structural basis for dihydromyricetin inhibition involves interactions with the binuclear zinc center and surrounding residues [1]. The flavonoid structure allows for multiple hydrogen bonding interactions with active site residues, effectively competing with natural substrates for binding [1]. The inhibition is substrate-dependent, suggesting that the inhibitor binding site overlaps with the substrate binding region [1].

Other flavonoids, including myricetin, quercetin, kaempferol, and galangin, show weaker inhibitory effects with IC₅₀ values in the millimolar range [1]. These compounds demonstrate structure-activity relationships, with the number and position of hydroxyl groups influencing inhibitory potency [1]. The weaker inhibition by these compounds correlates with their reduced ability to form stable complexes with the enzyme.

Beta-ureidopropionase inhibition involves different mechanisms due to the enzyme's allosteric regulation. The reaction product beta-alanine acts as an allosteric inhibitor, promoting enzyme dissociation from active octamers to inactive dimers [7] [8]. This product inhibition provides a feedback mechanism that regulates enzyme activity in response to product accumulation.

Structural analogs of the substrate and product demonstrate varying degrees of inhibition. Isobutyric acid and propionate exhibit competitive inhibition with Ki values of 0.16 mM and 0.3 mM, respectively [10]. L-2-aminobutyric acid shows mixed inhibition, suggesting binding to both the active site and allosteric sites [11]. The presence of amino groups in inhibitors appears to enhance binding affinity, possibly through interactions with specific residues in the active site [11].

The pH dependence of inhibition reflects the ionization states of both inhibitors and enzyme residues. Competitive inhibitors show altered potency at different pH values, corresponding to changes in their protonation states and binding interactions [10]. This pH sensitivity must be considered when evaluating inhibitor effectiveness under physiological conditions.

The selectivity of inhibitors varies between the two enzyme classes. Dihydromyricetin demonstrates high selectivity for dihydropyrimidinase over other cyclic amidohydrolases, making it a valuable tool for studying enzyme function [1]. In contrast, beta-ureidopropionase inhibitors often show cross-reactivity with related nitrilase superfamily enzymes, limiting their specificity for mechanistic studies.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant